molecular formula C10H13NO B1296321 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol CAS No. 88493-58-7

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol

Cat. No. B1296321
CAS RN: 88493-58-7
M. Wt: 163.22 g/mol
InChI Key: ZGSNCXKJBYAIOL-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a chemical compound . It is a secondary amine with the chemical formula C10H13NO . The compound is part of the isoquinoline alkaloids family .


Molecular Structure Analysis

The molecular formula of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is CHN . Its average mass is 147.217 Da and its monoisotopic mass is 147.104797 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol include a density of 1.0±0.1 g/cm3, boiling point of 216.7±9.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, enthalpy of vaporization of 45.3±3.0 kJ/mol, flash point of 76.9±15.6 °C, and index of refraction of 1.547 . It has 1 H bond acceptor, 0 H bond donors, 0 freely rotating bonds, and 0 Rule of 5 violations .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-5-4-8-2-3-10(12)6-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSNCXKJBYAIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301377
Record name 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol

CAS RN

88493-58-7
Record name 88493-58-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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